

Grubbs catalyst for 5-Norbornene-2-methylamine polymerization

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Compound of Interest

Compound Name: 5-Norbornene-2-methylamine

Cat. No.: B1331094

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Application Note & Protocol

Strategic Polymerization of 5-Norbornene-2-methylamine via Ring-Opening Metathesis Polymerization (ROMP) Using Grubbs Catalysts

Executive Summary: The synthesis of well-defined polymers bearing primary amine functionalities is crucial for applications in drug delivery, gene transfection, and biomaterials. **5-Norbornene-2-methylamine** is a key monomer for creating such materials via Ring-Opening Metathesis Polymerization (ROMP). However, the primary amine group readily deactivates common ruthenium-based Grubbs catalysts, hindering controlled polymerization. This guide provides a comprehensive, field-tested strategy to overcome this challenge. We detail a two-step approach involving the temporary protection of the amine as a phthalimide, followed by controlled ROMP using a second-generation Hoveyda-Grubbs catalyst, and concluding with a clean deprotection step. This methodology enables the synthesis of poly(**5-norbornene-2-methylamine**) with predictable molecular weights and narrow polydispersities, ensuring reproducibility for researchers in materials science and drug development.

The Power and Challenge of Functional Monomers in ROMP

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a dominant technique in polymer chemistry, prized for its ability to create macromolecular structures with exceptional

control over molecular weight, architecture, and functionality.[1] The reaction's driving force is the relief of ring strain in cyclic olefin monomers, such as norbornene and its derivatives, making the polymerization thermodynamically favorable.[2][3] The advent of well-defined ruthenium catalysts, pioneered by Robert H. Grubbs, has made ROMP exceptionally tolerant to a wide array of functional groups, operating under mild conditions.[1]

Poly(**5-norbornene-2-methylamine**) is a particularly valuable polymer. Its primary amine side chains provide aqueous solubility, a positive charge at physiological pH for interacting with nucleic acids or cell membranes, and a reactive handle for further chemical modification. However, this very functionality presents a significant synthetic hurdle.

The Core Challenge: Amine-Catalyst Incompatibility

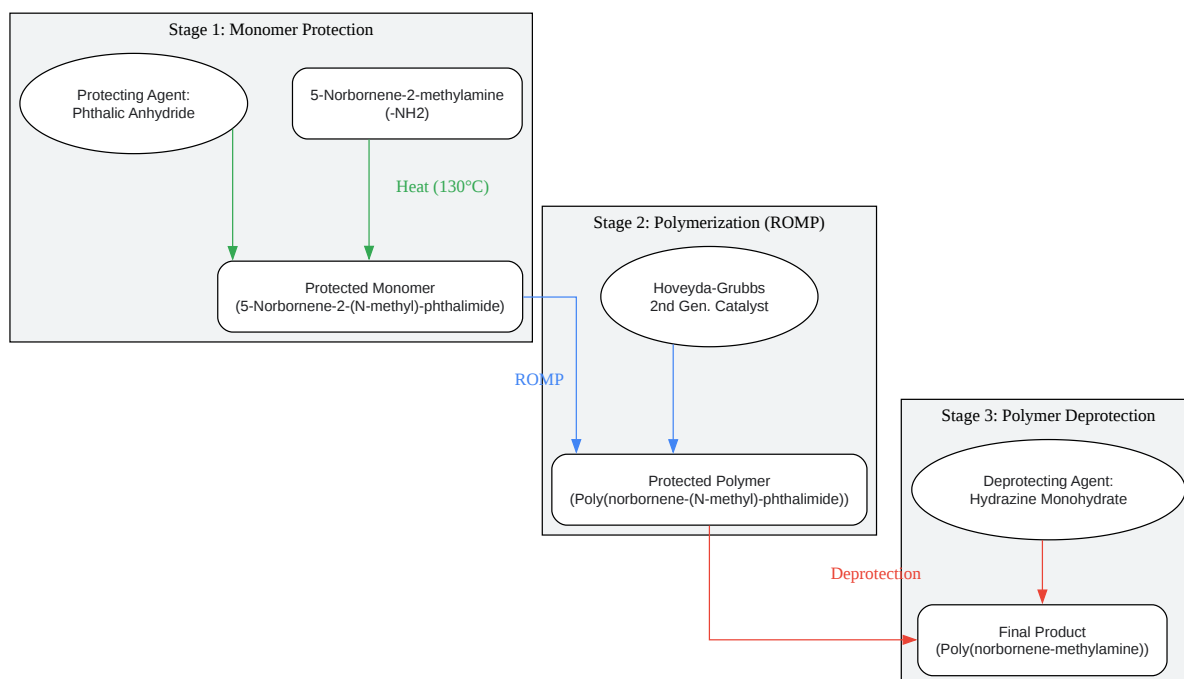
The success of Grubbs-catalyzed ROMP hinges on the stability and reactivity of the ruthenium alkylidene active center. Primary amines, such as the one in **5-norbornene-2-methylamine**, are potent inhibitors of these catalysts through two primary deactivation pathways:

- **Lewis Base Poisoning:** The lone pair of electrons on the nitrogen atom can coordinate directly to the electron-deficient ruthenium center. This reversible binding sequesters the catalyst in a dormant state, preventing the monomer from accessing the active site.[4]
- **Nucleophilic Attack:** Small, unhindered primary amines can act as nucleophiles and directly attack the metal-carbene ($\text{Ru}=\text{CHR}$) bond.[5][6] This leads to irreversible degradation of the catalyst and immediate termination of the polymerization process.[5]

Therefore, the direct polymerization of unprotected **5-norbornene-2-methylamine** with Grubbs catalysts is generally unsuccessful, leading to low yields, poor molecular weight control, and catalyst decomposition.[4][6]

A Validated Three-Stage Strategy: Protect, Polymerize, Deprotect

To circumvent catalyst deactivation, a robust three-stage strategy is employed. This workflow isolates the sensitive catalyst from the problematic amine group until after the polymer backbone has been formed.



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Caption: The overall experimental workflow.

The chosen protecting group is phthalimide, which converts the basic, nucleophilic primary amine into a neutral, non-coordinating imide. This transformation renders the monomer "invisible" to the ruthenium catalyst while keeping the polymerizable norbornene ring intact.^[7]^[8]

Catalyst Selection: Justifying the Choice

While several generations of Grubbs catalysts exist, the selection is critical for polymerizing functionalized monomers. For this application, the Hoveyda-Grubbs 2nd Generation Catalyst is recommended.^[7]^[8]

Catalyst	Key Features	Suitability for This Application
Grubbs 1st Gen	High activity for strained olefins like norbornene. Lower tolerance to functional groups and moisture/air. ^[9]	Less ideal due to lower stability and functional group tolerance compared to later generations.
Grubbs 2nd Gen	Higher activity and greater stability than 1st Gen due to the N-heterocyclic carbene (NHC) ligand. Good functional group tolerance. ^[10]	A strong candidate, but the Hoveyda-Grubbs variant offers superior initiation control.
Hoveyda-Grubbs 2nd Gen	Features a chelating isopropoxystyrene ligand, leading to enhanced air stability and slower, more controlled initiation. ^[7]	Recommended. Its high stability simplifies handling, and the controlled initiation is ideal for achieving polymers with low polydispersity. ^[7] ^[8]
Grubbs 3rd Gen	Fast-initiating catalyst with excellent functional group tolerance, often used for living polymerizations. ^[11] ^[12] ^[13]	While highly tolerant, its very fast initiation can sometimes be harder to control for achieving narrow molecular weight distributions without specialized techniques. ^[14]

Detailed Experimental Protocols

Safety Precaution: Always handle organometallic catalysts, solvents, and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 5.1: Protection of 5-Norbornene-2-methylamine[7][8]

This protocol converts the amine monomer into its phthalimide-protected form.

- **Setup:** In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine **5-norbornene-2-methylamine** (e.g., 1.0 g, 8.12 mmol) and phthalic anhydride (1.20 g, 8.12 mmol, 1.0 eq).
- **Reaction:** Place the flask under a nitrogen or argon atmosphere. Immerse the flask in a preheated oil bath at 130°C.
- **Execution:** Stir the mixture vigorously. The solids will melt and react. Continue stirring at 130°C for 20-30 minutes. The reaction is typically complete when the mixture becomes a clear, homogenous liquid.
- **Purification:** Allow the flask to cool to room temperature. The product, 5-norbornene-2-(N-methyl)-phthalimide, will solidify. The product is often pure enough for the next step without further purification. For higher purity, it can be recrystallized from a suitable solvent like ethanol.
- **Validation:** Confirm the structure using ^1H NMR. Look for the disappearance of the $-\text{NH}_2$ protons and the appearance of characteristic aromatic protons from the phthalimide group around 7.7-7.9 ppm.

Protocol 5.2: ROMP of 5-Norbornene-2-(N-methyl)-phthalimide[7][8]

This protocol describes the polymerization of the protected monomer. The molecular weight is controlled by the monomer-to-initiator ($[\text{M}]/[\text{I}]$) ratio.

- **Catalyst Preparation:** In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve the Hoveyda-Grubbs 2nd Generation catalyst in a minimal amount of anhydrous, degassed dichloromethane (DCM). For a target degree of polymerization of 100 ($[M]/[I] = 100$), you would use 1 mole of catalyst for every 100 moles of monomer.
- **Monomer Preparation:** In a separate oven-dried vial, dissolve the protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, in anhydrous, degassed DCM (to a concentration of ~0.5 M).
- **Initiation:** Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
- **Polymerization:** Allow the reaction to stir under an inert atmosphere for 1-2 hours. An increase in viscosity is typically observed.
- **Termination:** Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes. This quenches the active ruthenium species.
- **Isolation:** Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.
- **Purification:** Collect the white, solid polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

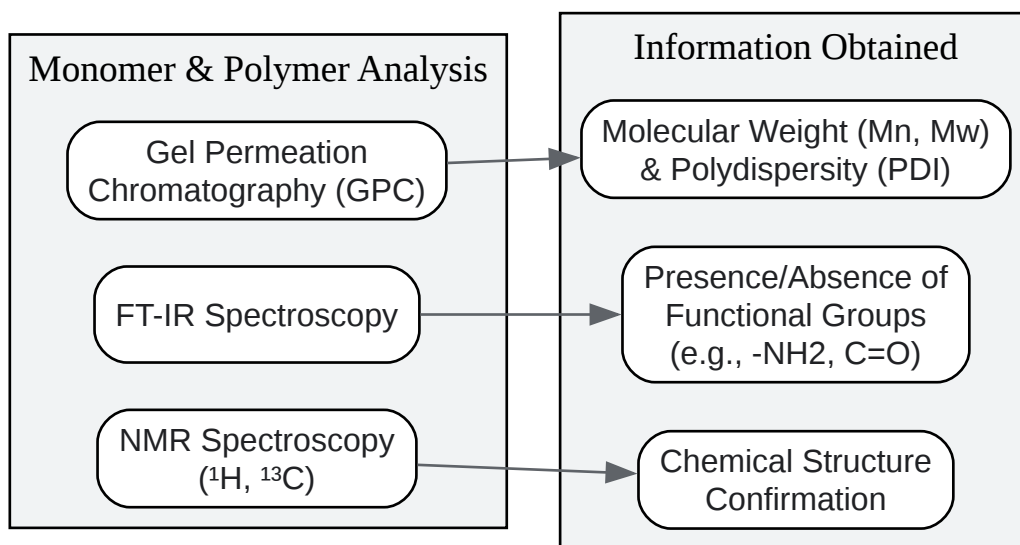
Protocol 5.3: Deprotection to Yield Poly(5-norbornene-2-methylamine)[7][8]

This final step removes the phthalimide group to reveal the desired primary amine functionality.

- **Setup:** Dissolve the dried, protected polymer in a suitable solvent such as a mixture of DCM and ethanol.
- **Reaction:** Add an excess of hydrazine monohydrate (e.g., 10-20 equivalents per repeating unit) to the polymer solution.
- **Execution:** Heat the mixture to reflux (around 40-50°C) and stir for 12-24 hours. A white precipitate (phthalhydrazide) will form.

- Purification: Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.
- Isolation: Concentrate the filtrate under reduced pressure. If needed, re-dissolve the polymer in a minimal amount of a suitable solvent and precipitate it into a non-solvent (e.g., diethyl ether or hexanes) to remove any remaining impurities.
- Final Product: Collect the final polymer by filtration or decantation and dry under vacuum.
- Validation: Confirm successful deprotection via FT-IR (disappearance of the imide C=O stretches around 1710 and 1770 cm^{-1} and appearance of N-H stretches) and ^1H NMR (disappearance of the phthalimide aromatic protons).

Characterization and Expected Results



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